3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Overview
Description
“3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C10H10BrN3O . It has an average mass of 268.110 Da and a monoisotopic mass of 267.000702 Da .
Synthesis Analysis
There is a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . This strategy uses various 7- O -propargylated pyrazolo [1,5- a ]pyrimidines and 1-azidoglycosides .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H10BrN3O, an average mass of 268.110 Da, and a monoisotopic mass of 267.000702 Da .Scientific Research Applications
Hydrogen-bonded Chains and Sheet Structures
Research has highlighted the importance of hydrogen bonding in the structural formation of related compounds. Isostructural compounds, including similar pyrazolopyrimidine derivatives, form chains and sheets through hydrogen bonds and π-π stacking interactions, underscoring the significance of these interactions in molecular assembly and crystal engineering (Portilla et al., 2005).
Synthesis of Polyheterocyclic Ring Systems
The synthesis of new polyheterocyclic ring systems derived from related precursors, such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, has been explored. These processes have led to the creation of various pyrazolopyrimidine derivatives, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures with potential for diverse applications (Abdel‐Latif et al., 2019).
Novel Synthetic Approaches
A study presented a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This method improves upon previous strategies by enabling the direct functionalization of pyrazolopyrimidine scaffolds, highlighting new pathways for the synthesis of diverse and functionally rich compounds (Catalano et al., 2015).
Glycosylation and Anticancer Activity
Another study focused on the glycosylation of related pyrazolopyrimidine analogs, leading to the synthesis of N9- and N8-glycosylated purine nucleosides. These compounds were evaluated for their anticancer activities, providing insights into the potential therapeutic applications of pyrazolopyrimidine derivatives (Ren et al., 2019).
Efficient Synthesis of Pyrazolopyrimidine Derivatives
The efficient synthesis of pyrazolopyrimidine derivatives using various precursors has been detailed. These methods offer new avenues for the rapid and efficient generation of pyrazolopyrimidine-based compounds, which could be useful in the development of new materials or as intermediates in pharmaceutical synthesis (Liu et al., 2015).
Future Directions
properties
IUPAC Name |
10-bromo-2-methoxy-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-15-10-6-3-2-4-8(6)13-9-7(11)5-12-14(9)10/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVNTCUHKBPGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=NC3=C(C=NN31)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147217 | |
Record name | 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine | |
CAS RN |
1429309-28-3 | |
Record name | 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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